N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea
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Overview
Description
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be synthesized through the reaction of 1-ethyl-1,3,4-thiadiazol-2-amine with ammonium thiocyanate in the presence of dilute hydrochloric acid. The reaction mixture is refluxed for several hours, followed by cooling and precipitation of the product .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent.
Industry: Utilized in the development of pesticides and herbicides
Mechanism of Action
The mechanism of action of 1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be compared with other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thiol
- 1,3,4-thiadiazole-2-amine
- 1,3,4-thiadiazole-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
26947-65-9 |
---|---|
Molecular Formula |
C5H8N4S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1-ethyl-3-(1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C5H8N4S2/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |
InChI Key |
MVFYZBYMIAJKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NN=CS1 |
Origin of Product |
United States |
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